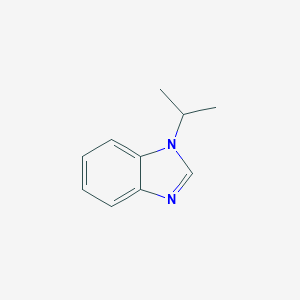

1-Propan-2-ylbenzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Propan-2-ylbenzimidazole is a heterocyclic aromatic compound that features a benzimidazole core structure substituted with a propan-2-yl group. Benzimidazoles are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science .

Méthodes De Préparation

The synthesis of 1-Propan-2-ylbenzimidazole typically involves the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives. One common method includes the use of formic acid, iron powder, and ammonium chloride as additives to reduce the nitro group and effect the imidazole cyclization . Industrial production methods often employ high-yielding, one-pot procedures that are compatible with a wide range of functional groups .

Analyse Des Réactions Chimiques

1-Propan-2-ylbenzimidazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, often facilitated by halogenating agents.

Cyclization: Intramolecular cyclization reactions can be catalyzed by acids or bases, leading to the formation of more complex heterocyclic structures .

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Complex Molecules

1-Propan-2-ylbenzimidazole serves as an essential building block in organic synthesis. It is utilized in the formation of more complex compounds through various chemical reactions such as oxidation, reduction, and substitution. For instance, it can be oxidized to form benzimidazole N-oxides or reduced to yield various benzimidazole derivatives.

Coordination Chemistry

In coordination chemistry, this compound acts as a ligand, forming complexes with metal ions. These complexes can exhibit unique electronic properties and catalytic activities, making them valuable in catalysis and materials science.

Biological Applications

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. It has been investigated for its potential in developing new antibiotics and antifungal agents by inhibiting the synthesis of essential biomolecules in microorganisms .

Anticancer Activity

Benzimidazole derivatives are known for their anticancer activities. Studies have shown that compounds similar to this compound can interfere with DNA replication and repair processes, thereby inhibiting cancer cell growth. For example, recent research identified a series of benzimidazole derivatives that showed potent activity against various cancer cell lines .

Anti-inflammatory Effects

Certain derivatives of benzimidazole have demonstrated anti-inflammatory properties by inhibiting specific pathways involved in inflammation. For instance, compounds derived from benzimidazole have been shown to inhibit the activity of Lck, a protein involved in T-cell activation .

Medicinal Chemistry

Therapeutic Agents

The therapeutic potential of this compound and its derivatives extends to various medical applications. They are being explored as antiulcer, analgesic, and anthelmintic drugs due to their ability to modulate biological pathways effectively .

Neurotransmitter Modulation

Research has indicated that certain derivatives can interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders. This opens avenues for developing drugs targeting conditions like depression or anxiety.

Industrial Applications

Dyes and Pigments Production

In the industrial sector, this compound is used in producing dyes and pigments. Its chemical properties allow it to serve as a precursor for synthesizing colorants used in textiles and coatings.

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Dorsch et al. (2023) | Identified benzimidazole derivatives with high antihypertensive activity | Potential development of new antihypertensive medications |

| Estrada-Soto et al. (2023) | Synthesized compounds with antiviral activity against respiratory syncytial virus (RSV) | Promising candidates for antiviral drug development |

| Buckley et al. (2023) | Developed anti-inflammatory agents targeting IRAK4 | New therapeutic options for inflammatory diseases |

Mécanisme D'action

The mechanism of action of 1-Propan-2-ylbenzimidazole involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. This inhibition can lead to the disruption of critical biological pathways, making it a valuable tool in drug development .

Comparaison Avec Des Composés Similaires

1-Propan-2-ylbenzimidazole can be compared to other benzimidazole derivatives such as:

2-Phenylbenzimidazole: Known for its anticancer properties.

5,6-Dimethylbenzimidazole: A component of vitamin B12.

2-Aminobenzimidazole: Exhibits strong antimicrobial activity

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a versatile compound in various research and industrial applications.

Activité Biologique

1-Propan-2-ylbenzimidazole is a heterocyclic compound known for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and research findings, supported by case studies and data tables.

Overview of this compound

This compound features a benzimidazole core with a propan-2-yl substituent, contributing to its unique chemical properties. Benzimidazole derivatives are recognized for their roles in various therapeutic applications, including anticancer, antiviral, and antimicrobial activities .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, disrupting critical biological pathways. This interaction is crucial for its potential therapeutic effects .

Biological Activities

- Antimicrobial Activity : Research indicates that benzimidazole derivatives, including this compound, exhibit significant antimicrobial properties. They have been tested against various bacterial strains and show promise in inhibiting growth.

- Anticancer Properties : Studies have demonstrated that this compound may possess anticancer activity. It has been evaluated for its cytotoxic effects on various cancer cell lines, showing potential as a therapeutic agent in oncology .

- Enzyme Inhibition : The compound is utilized in studies focusing on enzyme inhibition, particularly in the context of metabolic pathways relevant to disease .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria like E. coli | |

| Anticancer | Cytotoxic effects on cancer cell lines | |

| Enzyme Inhibition | Modulates activity of specific enzymes |

Case Study: Anticancer Activity

In a study examining the cytotoxic effects of this compound on human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound demonstrated a dose-dependent inhibition of cell proliferation. The IC50 values were calculated to assess potency, revealing significant potential for further development as an anticancer agent .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with other benzimidazole derivatives:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2-Phenylbenzimidazole | Known for anticancer properties | Strong cytotoxicity |

| 5,6-Dimethylbenzimidazole | Component of vitamin B12 | Nutritional role |

| 2-Aminobenzimidazole | Exhibits strong antimicrobial activity | Effective against various pathogens |

The presence of the propan-2-yl group in this compound enhances its solubility and stability compared to other derivatives, potentially increasing its efficacy as a therapeutic agent .

Propriétés

IUPAC Name |

1-propan-2-ylbenzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-8(2)12-7-11-9-5-3-4-6-10(9)12/h3-8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMJVKPYTXOUBSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00902611 |

Source

|

| Record name | NoName_3146 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00902611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.